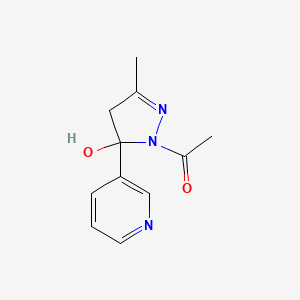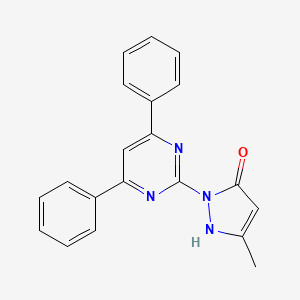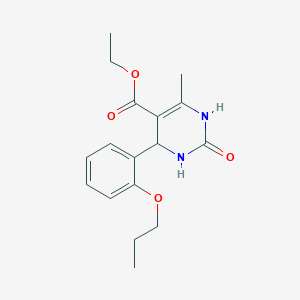![molecular formula C23H21NO5S B5180762 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, also known as BBG, is a chemical compound that has been extensively studied for its various applications in scientific research. BBG is a small molecule that has been found to have unique biochemical and physiological effects, making it an important tool for researchers in the fields of neuroscience, pharmacology, and cell biology.
作用機序
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate acts as a selective antagonist of P2X7 receptors, which are ion channels that are involved in the regulation of inflammation and immune responses. By blocking the activity of these receptors, 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is able to reduce inflammation and prevent the activation of immune cells, which can lead to tissue damage and disease.
Biochemical and Physiological Effects:
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the prevention of immune cell activation, and the reduction of tissue damage. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the primary advantages of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is its selectivity for P2X7 receptors, which allows researchers to specifically target these receptors without affecting other ion channels or receptors. However, one limitation of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is its relatively low potency, which can make it difficult to achieve effective inhibition of P2X7 receptors at low concentrations.
将来の方向性
There are many potential future directions for research on 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, including the development of more potent analogs and the investigation of its potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanisms underlying 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate's effects on inflammation and immune responses, as well as its neuroprotective effects.
合成法
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized using a variety of methods, including the reaction of benzyl bromide with N-(4-methylphenylsulfonyl)glycine in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate as a white crystalline solid, which can be purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its various applications in scientific research. One of the primary uses of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is as a selective inhibitor of P2X7 receptors, which are involved in the regulation of inflammation and immune responses. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to be effective in reducing inflammation in a variety of animal models, making it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
(4-benzoylphenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-17-7-13-21(14-8-17)30(27,28)24-15-22(25)29-16-18-9-11-20(12-10-18)23(26)19-5-3-2-4-6-19/h2-14,24H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHUORGCPZCKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180683.png)
![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)

![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)


![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)

![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
